Spectroscopic Profile of 3-Phenyl-1H-indene: A Technical Guide
Spectroscopic Profile of 3-Phenyl-1H-indene: A Technical Guide
An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the aromatic hydrocarbon 3-phenyl-1H-indene, providing a crucial resource for researchers in synthetic chemistry and drug development.
This technical guide presents a comprehensive overview of the key spectroscopic data for 3-phenyl-1H-indene, a molecule of interest in organic synthesis and medicinal chemistry. The compilation of its ¹H NMR, ¹³C NMR, IR, and mass spectral data provides a foundational dataset for its identification, characterization, and further application in research and development.
Spectroscopic Data Summary
The following tables summarize the quantitative spectroscopic data obtained for 3-phenyl-1H-indene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 3-phenyl-1H-indene [1][2]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.60−7.58 | m | 3H | Phenyl H | |
| 7.52 | d | 7.2 | 1H | Indene H |
| 7.46−7.42 | m | 2H | Phenyl H | |
| 7.35-7.23 | m | 3H | Indene H | |
| 6.61 | q | 2.5 | 1H | Indene H (vinyl) |
| 3.53 | d | 2.4 | 2H | Indene CH₂ |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm.
Table 2: ¹³C NMR Spectroscopic Data for 3-phenyl-1H-indene [2]
| Chemical Shift (δ) ppm |
| 145.10 |
| 144.11 |
| 143.95 |
| 136.63 |
| 131.10 |
| 128.84 |
| 128.31 |
| 127.70 |
| 126.29 |
| 124.99 |
| 124.25 |
| 120.45 |
| 38.31 |
Solvent: CDCl₃, Referenced to the solvent signal.
Infrared (IR) Spectroscopy
Due to the limited availability of a published IR spectrum for 3-phenyl-1H-indene, the following table presents the expected characteristic absorption bands based on its functional groups.
Table 3: Predicted Infrared (IR) Absorption Bands for 3-phenyl-1H-indene
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3100-3000 | Medium | C-H Stretch | Aromatic/Vinylic C-H |
| 2950-2850 | Medium | C-H Stretch | Aliphatic C-H (CH₂) |
| 1600, 1495, 1450 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1640 | Medium | C=C Stretch | Vinylic C=C |
| 900-675 | Strong | C-H Bend | Aromatic C-H (out-of-plane) |
Mass Spectrometry (MS)
The mass spectrum of 3-phenyl-1H-indene is expected to show a prominent molecular ion peak and fragmentation patterns characteristic of aromatic and unsaturated systems.
Table 4: Predicted Mass Spectrometry Data for 3-phenyl-1H-indene
| m/z | Relative Intensity | Assignment |
| 192 | High | [M]⁺ (Molecular Ion) |
| 191 | Moderate | [M-H]⁺ |
| 115 | Moderate | [C₉H₇]⁺ (Indenyl cation) |
| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following sections detail the general methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H NMR). The sample is prepared by dissolving approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube.[3] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3] The spectrometer's magnetic field is locked onto the deuterium (B1214612) signal of the solvent to ensure field stability. Shimming is performed to optimize the homogeneity of the magnetic field and improve spectral resolution. For ¹H NMR, standard pulse sequences are used to acquire the free induction decay (FID), which is then Fourier transformed to obtain the spectrum. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra are obtained using a Fourier-transform infrared spectrometer. For solid samples, a small amount of the compound can be finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.[4] Alternatively, a thin film of the sample can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent. For liquid samples, a drop can be placed between two salt plates.[4] The attenuated total reflectance (ATR) technique is also commonly used, where the sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or zinc selenide).[5] A background spectrum of the empty sample compartment or the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum to remove contributions from atmospheric gases (CO₂, H₂O) and the instrument optics.[6] The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC).[2][7][8] In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.[2][7][8] The resulting positive ions are then accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).[9][10] A detector then records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like 3-phenyl-1H-indene.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 3. rsc.org [rsc.org]
- 4. Research Collection | ETH Library [research-collection.ethz.ch]
- 5. spectrabase.com [spectrabase.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. 3-Phenyl-1-indanone [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
